molecular formula C10H12N2O2 B8705150 (3-Hydroxypyridin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 54126-88-4

(3-Hydroxypyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B8705150
CAS RN: 54126-88-4
M. Wt: 192.21 g/mol
InChI Key: RCIICYLNYDQSDG-UHFFFAOYSA-N
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Patent
US05089507

Procedure details

18 g (0.093 moles) of ethyl-3-hydroxypicolinate [J. Heterocyclic Chem. 23, 665, 1986] were cooled at -5° C. and ml 250 of pyrrolidine were added under nitrogen atmosphere. After the addition, the solution was allowed to reach room temperature, stirred 24 h and then evaporated in vacuo to give 15 g of the title compound as a slight yellow oil which crystallized on standing.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:12])[C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1)C.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>>[N:13]1([C:4]([C:5]2[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=2)=[O:12])[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC(C1=NC=CC=C1O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCCC1)C(=O)C1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.